molecular formula C42H58Cl2N2PRu- B1497143 Pubchem_16218373 CAS No. 927429-60-5

Pubchem_16218373

Cat. No.: B1497143
CAS No.: 927429-60-5
M. Wt: 793.9 g/mol
InChI Key: ODCVQJURXOWOJD-UHFFFAOYSA-L
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Description

PubChem CID 16218373 is a unique chemical entity cataloged in the PubChem Compound database.

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;(1E)-1-(2-methylcyclohexa-2,5-dien-1-ylidene)-3-(2-methylphenyl)imidazolidin-1-ium-2-ide;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C17H19N2.C7H6.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;3-10,13H,11-12H2,1-2H3;1-6H;2*1H;/q;-1;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVQJURXOWOJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[CH-]C=CC1=[N+]2CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C[CH-]C=C/C1=[N+]\2/CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58Cl2N2PRu-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584912
Record name benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927429-60-5
Record name benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927429-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Key Differences Between 2-D and 3-D Similarity Searches

Criterion 2-D Similarity 3-D Similarity
Basis of Comparison Atom connectivity and bond arrangement Molecular shape and conformational fit
Typical Use Case Scaffold hopping, SAR analysis Binding site compatibility, drug design
Algorithm Tanimoto coefficient (fingerprint-based) Shape-Tanimoto and color scores
Complementarity High specificity for structural analogs High sensitivity for functional analogs
Coverage in PubChem All compounds ~90% of compounds (excludes large/flexible molecules)

Case Studies: Insights from Structural and Functional Analogues

Retrospective Validation

A retrospective study in PubChem demonstrated that 3-D similarity identified functional analogs of angiotensin-converting enzyme (ACE) inhibitors that were missed by 2-D methods . This highlights the necessity of combining both approaches for comprehensive analysis.

Data Integration and Limitations

Complementary Nature of 2-D and 3-D Results

Evidence from PubChem shows that 2-D and 3-D similarity searches yield distinct but overlapping hit lists. For instance:

  • 2-D Hits : Prioritize molecules with identical core structures (e.g., benzodiazepines with varying substituents).
  • 3-D Hits: Include molecules with divergent scaffolds but similar pharmacophores (e.g., beta-lactams vs. monobactams) .

Limitations

  • 3-D Exclusion Criteria: CID 16218373 must have ≤50 non-hydrogen atoms and ≤15 rotatable bonds to qualify for 3-D conformer modeling .
  • Data Sparsity: Biological annotations for rare or novel compounds (like CID 16218373) may rely heavily on analog extrapolation, introducing uncertainty .

Multi-Dimensional Similarity Networks

Integrating 2-D and 3-D similarity data can generate composite networks that map both structural and functional relationships. For example, hybrid models could predict off-target effects or repurposing opportunities for CID 16218373 .

Machine Learning Enhancements

PubChem's vast dataset enables training of predictive models that combine 2-D/3-D features with bioactivity data. Such models could prioritize high-value analogs of CID 16218373 for experimental validation .

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